molecular formula C14H11BrO3 B2640416 3-[(2-Bromophenyl)methoxy]benzoic acid CAS No. 923809-38-5

3-[(2-Bromophenyl)methoxy]benzoic acid

Cat. No.: B2640416
CAS No.: 923809-38-5
M. Wt: 307.143
InChI Key: JGPQVNAZNGNLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Bromophenyl)methoxy]benzoic acid” is a benzoic acid derivative with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a bromophenyl group through a methoxy bridge . The exact 3D structure is not available in the retrieved sources.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 327.6±27.0 °C at 760 mmHg, and a flash point of 151.9±23.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Molecular Structure Analysis and Reactivity

A detailed computational study on the structure, vibrational analysis, and chemical reactivity descriptors of related bromo-methoxy benzoic acid derivatives reveals insights into their molecular properties. The study includes predictions on reactivity, solvent influence, and non-linear optical properties, showcasing the potential of such compounds in advanced material sciences and chemical synthesis research (Yadav et al., 2022).

Antioxidant and Enzyme Inhibitory Activities

Research on novel bromophenols, synthesized from benzoic acids, demonstrates significant antioxidant activities and inhibitory effects on metabolic enzymes such as acetylcholinesterase and carbonic anhydrase. This indicates potential therapeutic applications, particularly in combating oxidative stress and related disorders (Öztaşkın et al., 2017).

Photoluminescence in Lanthanide Complexes

The use of 4-benzyloxy benzoic acid derivatives, including those with methoxy groups, in lanthanide coordination compounds has been explored to test the influence of electron-donating and withdrawing substituents on photophysical properties. The study provides a foundation for the design of luminescent materials for potential application in optical devices and sensors (Sivakumar et al., 2010).

Synthetic Pathways and Chemical Transformations

Investigations into the regioselective metalation and carboxylation of certain benzoic acids, including procedures that may involve bromo-methoxy benzoic acid derivatives, highlight advanced synthetic methodologies for functionalizing aromatic compounds. These studies are crucial for the development of novel pharmaceuticals and complex organic molecules (Dmowski & Piasecka-Maciejewska, 1998).

Environmental and Material Sciences

Research into the adsorption properties of modified activated carbon using methoxy benzoic acid derivatives underscores the potential for these compounds in environmental applications, such as the removal of heavy metals from water. This could lead to advancements in water purification technologies and the development of more efficient and selective adsorbent materials (Gunjate et al., 2020).

Safety and Hazards

“3-[(2-Bromophenyl)methoxy]benzoic acid” should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in tightly closed containers in a cool, well-ventilated place .

Properties

IUPAC Name

3-[(2-bromophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPQVNAZNGNLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.